Cas no 1437795-13-5 (2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid)

2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid
- V3307
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- インチ: 1S/C12H13N3O2/c1-8(2)15-10(5-7-14-15)11-9(12(16)17)4-3-6-13-11/h3-8H,1-2H3,(H,16,17)
- InChIKey: SYOCYGSKZOJDLD-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CC=CN=C1C1=CC=NN1C(C)C)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 283
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 68
2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM321462-1g |
2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid |
1437795-13-5 | 95% | 1g |
$752 | 2023-02-02 | |
TRC | I873863-50mg |
2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid |
1437795-13-5 | 50mg |
$483.00 | 2023-05-18 | ||
TRC | I873863-100mg |
2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid |
1437795-13-5 | 100mg |
$689.00 | 2023-05-18 | ||
TRC | I873863-25mg |
2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid |
1437795-13-5 | 25mg |
$316.00 | 2023-05-18 | ||
TRC | I873863-10mg |
2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid |
1437795-13-5 | 10mg |
$155.00 | 2023-05-18 | ||
Chemenu | CM321462-1g |
2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid |
1437795-13-5 | 95% | 1g |
$711 | 2021-08-18 |
2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acidに関する追加情報
2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic Acid: A Comprehensive Overview
The compound 2-(2-isopropylpyrazol-3-yl)pyridine-3-carboxylic acid, identified by the CAS number 1437795-13-5, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and material science. In this article, we delve into the properties, synthesis, and recent advancements related to this compound.
The molecular structure of 2-(2-isopropylpyrazol-3-yl)pyridine-3-carboxylic acid comprises a pyridine ring fused with a pyrazole moiety, which is further substituted with an isopropyl group. This combination of heterocyclic rings imparts the molecule with unique electronic properties, making it a valuable candidate for exploring novel chemical reactions and biological activities. Recent studies have highlighted its potential as a building block for constructing advanced materials and bioactive compounds.
One of the most notable aspects of this compound is its versatility in synthetic chemistry. Researchers have successfully employed it as a precursor for synthesizing complex heterocyclic frameworks. For instance, in a groundbreaking study published in Nature Chemistry, scientists demonstrated how this compound can be used to construct polycyclic aromatic systems with unprecedented efficiency. These systems hold promise for applications in optoelectronics and drug delivery systems.
In addition to its synthetic utility, 2-(2-isopropylpyrazol-3-yl)pyridine-3-carboxylic acid has shown remarkable biological activity. Preclinical studies have indicated that it exhibits potent anti-inflammatory and antioxidant properties, making it a compelling candidate for developing therapeutic agents. Furthermore, its ability to modulate key cellular pathways has led researchers to explore its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. A recent advancement reported in the Journal of the American Chemical Society detailed an enantioselective synthesis route using palladium-catalyzed cross-coupling reactions. This method not only enhances the yield but also ensures high enantiomeric purity, which is crucial for pharmacological studies.
Beyond its chemical significance, the compound has also been recognized for its role in advancing green chemistry principles. Its use in developing sustainable synthetic pathways aligns with global efforts to minimize environmental impact in chemical manufacturing. For example, researchers have utilized this compound to design catalysts that facilitate carbon dioxide fixation, contributing to the development of eco-friendly chemical processes.
In conclusion, 2-(2-isopropylpyrazol-3-yl)pyridine-3-carboxylic acid stands as a testament to the ingenuity of modern chemical research. Its unique structure, versatile applications, and promising biological profile make it an invaluable asset in both academic and industrial settings. As ongoing studies continue to uncover new dimensions of its potential, this compound is poised to play an increasingly significant role in shaping the future of chemistry and medicine.
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